molecular formula C8H16N2OS B13743012 1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one CAS No. 365454-32-6

1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one

Cat. No.: B13743012
CAS No.: 365454-32-6
M. Wt: 188.29 g/mol
InChI Key: DAKBYHKEUCMJTA-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one typically involves the reaction of 4-methylpiperazine with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the sulfanyl group is replaced by other functional groups.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one can be compared with other piperazine derivatives, such as:

    4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM): A synthetic cannabinoid with different pharmacological properties.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with potential anti-tubercular activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other piperazine derivatives.

Properties

CAS No.

365454-32-6

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-sulfanylpropan-1-one

InChI

InChI=1S/C8H16N2OS/c1-7(12)8(11)10-5-3-9(2)4-6-10/h7,12H,3-6H2,1-2H3

InChI Key

DAKBYHKEUCMJTA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C)S

Origin of Product

United States

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